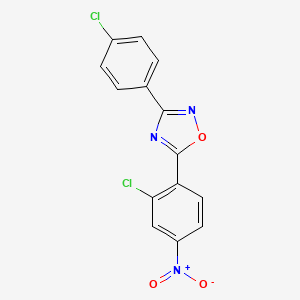![molecular formula C16H14Cl2N2O3S B4970429 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4970429.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide, commonly known as DCB-N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCB-N is a member of the nitrobenzamide family, which has been widely studied for their biological activities.
作用機序
The mechanism of action of DCB-N is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. DCB-N has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. DCB-N has also been shown to inhibit the activity of protein kinase CK2, an enzyme involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
DCB-N has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotective effects, and anti-inflammatory effects. DCB-N has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. In addition, DCB-N has been shown to protect neurons from oxidative stress and inflammation, leading to the potential treatment of neurodegenerative diseases. DCB-N has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
DCB-N has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. DCB-N has been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, DCB-N has some limitations, including its poor solubility in water and its potential for non-specific binding to proteins. These limitations may affect the bioavailability and specificity of DCB-N in lab experiments.
将来の方向性
There are several future directions for the study of DCB-N. One potential direction is the development of DCB-N analogs with improved biological activities. DCB-N analogs may have improved solubility, specificity, and bioavailability, leading to more effective treatments for various diseases. Another potential direction is the study of the combination of DCB-N with other compounds for improved biological activities. Combination therapy may lead to synergistic effects and improved treatment outcomes. Finally, further studies are needed to fully understand the mechanism of action of DCB-N and its potential applications in various fields.
合成法
The synthesis of DCB-N involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptoethylamine to form 2-[(2,4-dichlorobenzyl)thio]ethylamine. The resulting compound is then reacted with 4-nitrobenzoyl chloride to produce DCB-N. The synthesis of DCB-N is a straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
DCB-N has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DCB-N has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, DCB-N has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, DCB-N has been used as a lead compound for the development of new drugs with improved biological activities.
特性
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-13-4-1-12(15(18)9-13)10-24-8-7-19-16(21)11-2-5-14(6-3-11)20(22)23/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOLXMHHNODBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)

![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)
![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)

![4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4970440.png)
![1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene](/img/structure/B4970444.png)
![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B4970449.png)
![4,4,4-trifluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)butanamide](/img/structure/B4970453.png)